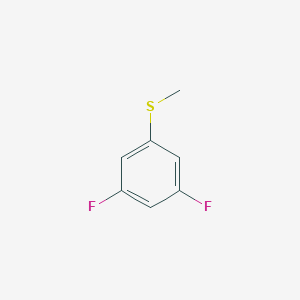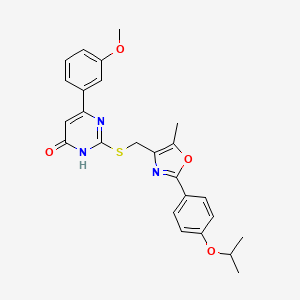![molecular formula C16H12ClF3N6OS B2384340 2-(4-アミノ-5-(2-ピリジル)(1,2,4-トリアゾール-3-イルチオ))-N-[2-クロロ-5-(トリフルオロメチル)フェニル]アセトアミド CAS No. 840513-20-4](/img/structure/B2384340.png)
2-(4-アミノ-5-(2-ピリジル)(1,2,4-トリアゾール-3-イルチオ))-N-[2-クロロ-5-(トリフルオロメチル)フェニル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, and a trifluoromethyl-substituted phenyl ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
科学的研究の応用
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 1,2,4-triazoles, which are known to have diverse biological activities and can interact with various biological targets .
Mode of Action
1,2,4-triazoles are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with receptors, or disruption of cell membranes .
Biochemical Pathways
1,2,4-triazoles are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that the compound is used as a precursor for herbicides , suggesting that it may have good bioavailability and stability
Result of Action
Given its use as a precursor for herbicides , it may have effects on plant growth and development.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH, temperature, and presence of other chemicals can affect its stability and activity. The compound is generally considered to have minimal impact on humans and the environment under normal use conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. These intermediates are then coupled with the appropriate acetamide derivative under controlled conditions. Common reagents used in these reactions include various chlorinating agents, sulfur sources, and amine donors. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as solvent choice, temperature, and reaction time, is crucial for efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the triazole moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings or triazole moiety .
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and biological activities.
Triazole Derivatives: Exhibit comparable chemical reactivity and potential therapeutic applications.
Pyridine Derivatives: Known for their diverse chemical properties and applications in various fields
Uniqueness
What sets 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in multiple scientific disciplines .
特性
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N6OS/c17-10-5-4-9(16(18,19)20)7-12(10)23-13(27)8-28-15-25-24-14(26(15)21)11-3-1-2-6-22-11/h1-7H,8,21H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHCECFCVPMRLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2384260.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B2384262.png)
![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2384265.png)
![[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2384267.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2384268.png)
methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2384273.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2384275.png)


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2384280.png)
